2-(4-nitrophenyl)-3-(2-pyridinyl)acrylonitrile
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Overview
Description
2-(4-nitrophenyl)-3-(2-pyridinyl)acrylonitrile, also known as NPA, is a chemical compound that has been widely studied for its potential applications in scientific research. NPA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. In
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-3-(2-pyridinyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory molecules. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-nitrophenyl)-3-(2-pyridinyl)acrylonitrile in lab experiments is its ability to selectively target cancer cells and inhibit their growth. Additionally, this compound has been shown to have low toxicity and minimal side effects in animal studies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-(4-nitrophenyl)-3-(2-pyridinyl)acrylonitrile. One area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more in-depth studies on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a chemical compound with promising applications in scientific research. Its ability to selectively target cancer cells and inhibit their growth, as well as its anti-inflammatory and antioxidant properties, make it a promising candidate for the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential applications, this compound has the potential to significantly impact the field of biomedical research.
Synthesis Methods
The synthesis of 2-(4-nitrophenyl)-3-(2-pyridinyl)acrylonitrile involves the reaction of 4-nitrobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with acrylonitrile to yield this compound. The synthesis of this compound can be achieved through various methods, including solvent-free synthesis, microwave-assisted synthesis, and ultrasound-assisted synthesis.
Scientific Research Applications
2-(4-nitrophenyl)-3-(2-pyridinyl)acrylonitrile has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-pyridin-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c15-10-12(9-13-3-1-2-8-16-13)11-4-6-14(7-5-11)17(18)19/h1-9H/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENIVDFQJLMTFW-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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